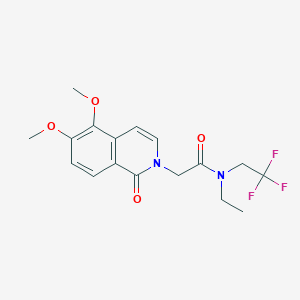![molecular formula C20H16O3 B5611065 3-phenyl-5-propyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5611065.png)
3-phenyl-5-propyl-7H-furo[3,2-g]chromen-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "3-phenyl-5-propyl-7H-furo[3,2-g]chromen-7-one" belongs to a class of organic molecules known as furocoumarins or furanochromenones, which are known for their diverse biological activities and applications in various fields of chemistry and pharmacology. These compounds are characterized by a fused furan and chromenone structure, which contributes to their unique chemical and physical properties.
Synthesis Analysis
Research on related compounds, such as different furanochromenones and furocoumarins, provides insight into possible synthetic routes that could be applied to the synthesis of "this compound." For instance, a novel synthesis of substituted furo[3,2-c]chromen-4-ones involves a four-component reaction from substituted nitrostyrenes, aromatic aldehydes, coumarins, and ammonium acetate under very mild conditions, suggesting a versatile method for synthesizing similar compounds (Zhou et al., 2013).
Molecular Structure Analysis
The molecular structure of closely related compounds, such as various psolaren derivatives, has been determined by X-ray diffraction methods, revealing the coplanarity of fused phenyl and hetero-cycle rings. Ab initio (MP2) and DFT methods predict the molecular structure in the isolated molecule approximation, closely matching experimental data and highlighting the significance of intra-molecular charge transfer (Turbay et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving furocoumarins typically include photochemical reactions and cyclization processes. For example, the photoinduced intramolecular coupling of acetylenic groups with carbonyl centers in substituted chromenones, a type of Paterno–Büchi reaction, demonstrates the reactive versatility of these compounds (Jindal et al., 2014).
Physical Properties Analysis
Physical properties such as crystallization, melting points, and solubility are crucial for understanding the behavior of furocoumarins. The detailed crystal structure analysis of similar compounds provides insights into their solid-state properties, molecular arrangement, and potential interactions, which are essential for material science and pharmaceutical applications.
Chemical Properties Analysis
The chemical properties of furocoumarins, including their reactivity, stability, and functional group transformations, are integral to their utility in synthetic chemistry and biological applications. Studies on the nucleophilic reactivity of novel furocoumarin derivatives highlight the potential for diverse chemical transformations and the synthesis of biologically active molecules (Ali et al., 2020).
properties
IUPAC Name |
3-phenyl-5-propylfuro[3,2-g]chromen-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O3/c1-2-6-14-9-20(21)23-19-11-18-16(10-15(14)19)17(12-22-18)13-7-4-3-5-8-13/h3-5,7-12H,2,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JADUSYKIMZLKJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5610985.png)
![4-[(6-methyl-3-pyridazinyl)oxy]-N-(1-phenylethyl)benzamide](/img/structure/B5610989.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-7-(2-furyl)-4-methyl-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5610995.png)
![N-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5610998.png)
![3-methyl-N-[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5611006.png)
![2-methyl-9-(4-morpholinylacetyl)-4-phenyl-2,9-diazaspiro[5.5]undecane](/img/structure/B5611011.png)
![7-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dimethyl-8-morpholin-4-yl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5611026.png)
![ethyl 1-{[(4-fluorophenyl)amino]carbonothioyl}-4-piperidinecarboxylate](/img/structure/B5611043.png)
![1-methyl-8-[(5-methyl-2-thienyl)carbonyl]-3-phenyl-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B5611047.png)

![{1-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-3-propylpiperidin-3-yl}methanol](/img/structure/B5611073.png)
![methyl 4-[(4-methoxyphenyl)amino]-4-oxobutanoate](/img/structure/B5611080.png)

![N,N-dimethyl-1-(2-methylphenyl)-2-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1-piperazinyl}-2-oxoethanamine](/img/structure/B5611094.png)